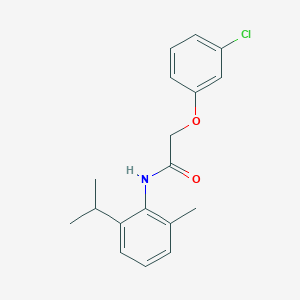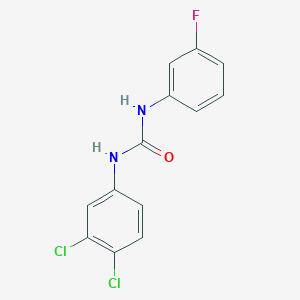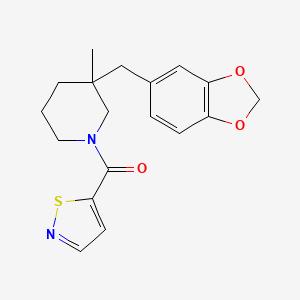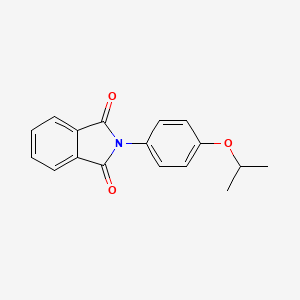![molecular formula C19H24N2O2 B5676913 7-[3-(1H-indol-3-yl)propanoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5676913.png)
7-[3-(1H-indol-3-yl)propanoyl]-2-oxa-7-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of azaspirodecanes, including compounds similar to 7-[3-(1H-indol-3-yl)propanoyl]-2-oxa-7-azaspiro[4.5]decane, typically involves strategies such as alkylation, condensation, and ring-closing reactions. For example, Brubaker and Colley (1986) described the synthesis of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes through alkylation of pyrrolidine enamine, a method that could potentially be adapted for the synthesis of related compounds (Brubaker & Colley, 1986). Ogurtsov and Rakitin (2020) reported a convenient synthesis of 8-oxa-2-azaspiro[4.5]decane from commercially available reagents, illustrating the feasibility of synthesizing complex azaspirodecanes using available chemical building blocks (Ogurtsov & Rakitin, 2020).
Molecular Structure Analysis
The molecular structure of azaspirodecanes can be characterized using techniques such as X-ray crystallography. Wen (2002) elucidated the crystal structure of a related compound, 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5] decane, providing insight into the spatial arrangement and conformation of azaspirodecanes. Such structural analyses are crucial for understanding the chemical behavior and potential interactions of these molecules with biological targets (Wen, 2002).
Chemical Reactions and Properties
Azaspirodecanes participate in a variety of chemical reactions, reflecting their rich chemical properties. For instance, the synthesis and reactivity of azaspiro[4.5]decanes with nitrogen 1,3-binucleophiles have been explored, demonstrating the versatility of these compounds in organic synthesis (Chimichi, Nesi, & Neri, 1984). Additionally, Huynh et al. (2017) developed a method for synthesizing 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, further highlighting the potential for diverse chemical transformations involving azaspirodecanes (Huynh, Nguyen, & Nishino, 2017).
Physical Properties Analysis
The physical properties of azaspirodecanes, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The synthesis and characterization of specific azaspirodecane derivatives, such as those reported by Wang et al. (2011), provide valuable information on these properties, which are important for the practical use and handling of these compounds (Wang et al., 2011).
Chemical Properties Analysis
The chemical properties of azaspirodecanes, including reactivity, stability, and interaction with other molecules, are key to their potential applications. Studies like the one by Qian et al. (2015), which developed a copper-catalyzed oxidative ipso-cyclization method, shed light on the chemical behavior of azaspirodecanes under various conditions (Qian, Liu, Song, Xiang, & Li, 2015). This knowledge is fundamental for designing new synthetic routes and for predicting the interaction of azaspirodecanes with biological systems.
Propiedades
IUPAC Name |
3-(1H-indol-3-yl)-1-(2-oxa-9-azaspiro[4.5]decan-9-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c22-18(21-10-3-8-19(13-21)9-11-23-14-19)7-6-15-12-20-17-5-2-1-4-16(15)17/h1-2,4-5,12,20H,3,6-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAULXROJOULPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOC2)CN(C1)C(=O)CCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[3-(1H-indol-3-yl)propanoyl]-2-oxa-7-azaspiro[4.5]decane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4,6-dimethyl-2-pyrimidinyl)-5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5676833.png)

![N-[(5-methyl-1H-pyrazol-3-yl)methyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5676842.png)




![N-cyclopropyl-3-{5-[(5-methyl-3-thienyl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5676875.png)
![(3S*,4S*)-4-cyclopropyl-1-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-3-pyrrolidinecarboxylic acid](/img/structure/B5676877.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-methyl-N-[(3-methyl-2-pyridinyl)methyl]acetamide](/img/structure/B5676881.png)
![5-chloro-N'-[(2,4-dimethylphenoxy)acetyl]-2-hydroxybenzohydrazide](/img/structure/B5676884.png)
![7-isopropyl-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide dihydrochloride](/img/structure/B5676893.png)
![2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5676897.png)
![N-(2,4-difluorophenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5676905.png)